molecular formula C18H14F2N2O3 B2999769 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid CAS No. 1172699-03-4

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid

Cat. No. B2999769
CAS RN: 1172699-03-4
M. Wt: 344.318
InChI Key: GGASKMXURJGHSG-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole derivative that has shown promising results in various scientific research applications.

Scientific Research Applications

Multifunctional Material Development

One application involves the use of related pyrazole-based compounds in the fabrication of lanthanide metal–organic frameworks (Ln-MOFs). These frameworks exhibit strong stabilities under various conditions and are promising for applications such as Fe(III) ion detection, CO2 capture, and catalysis in chemical reactions. The study by Tan et al. (2018) on the robust Ln-MOFs showcases the potential of pyrazole derivatives in environmental and chemical engineering applications Tan et al., 2018.

Organic Synthesis and Catalysis

Research by Yamashita et al. (2009) explores the palladium-catalyzed oxidative coupling of heteroarene carboxylic acids with alkynes, leading to the synthesis of highly substituted heteroaromatic compounds. This method demonstrates the utility of carboxylic acid derivatives in the synthesis of complex organic molecules, potentially including fluoro-substituted pyrazole derivatives Yamashita et al., 2009.

Novel Compound Synthesis

Eleev et al. (2015) describe the synthesis of fluorocontaining substituted amides and pyrazolo[3,4-d]pyrimidines, highlighting the synthetic versatility of fluoro-substituted pyrazole carboxylic acids in producing compounds with potential biological activity Eleev et al., 2015.

In Vitro Biological Activity

The work by Ziegler et al. (1988) on the synthesis and in vitro biological activity of 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids underscores the potential of pyrazole derivatives in developing compounds with therapeutic benefits Ziegler et al., 1988.

Acid-Base Behavior Studies

Research on the acid-base behavior of pyrazole compared to isoxazole with organic acids by Girisha et al. (2016) provides insights into the hydrogen-bonding characteristics of pyrazole rings, which is fundamental for designing compounds with desired chemical properties Girisha et al., 2016.

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-14-5-1-12(2-6-14)9-22-10-16(18(23)24)17(21-22)25-11-13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGASKMXURJGHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid

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